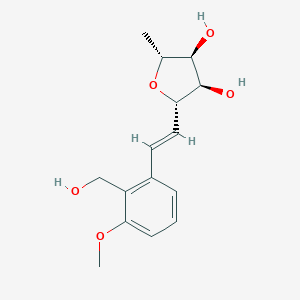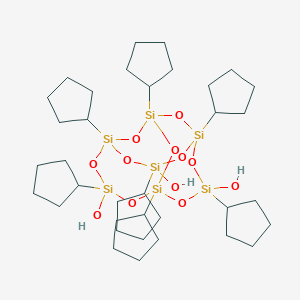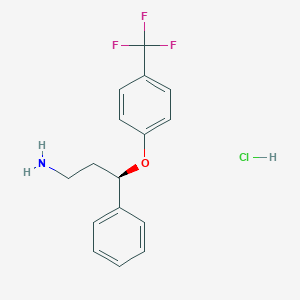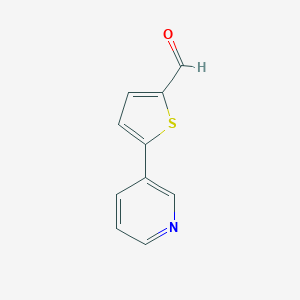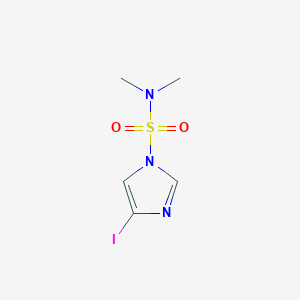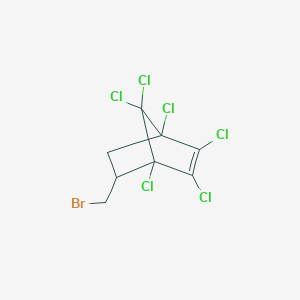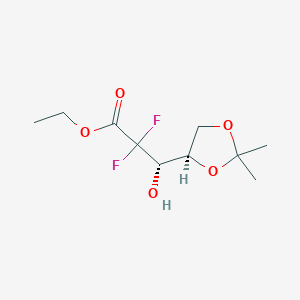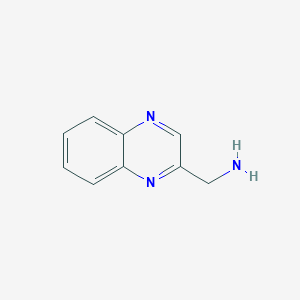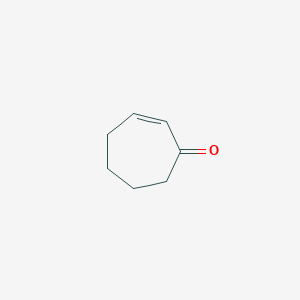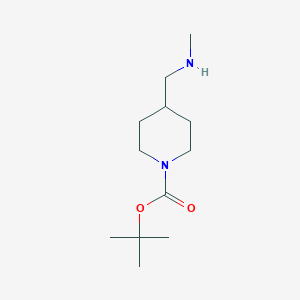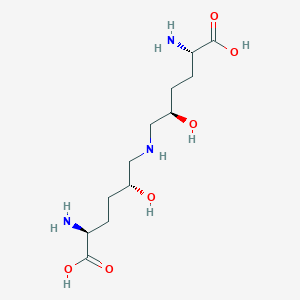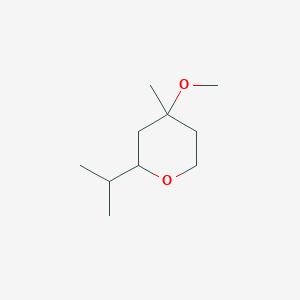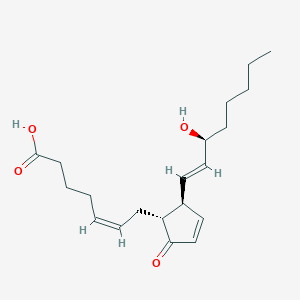
prostaglandin A2
Übersicht
Beschreibung
Prostaglandin A2: An Overview
Prostaglandin A2 (PGA2) is a member of the prostaglandin family, which are lipid compounds with diverse hormone-like effects in animals. Prostaglandins, including PGA2, are derived from fatty acids and serve as important mediators in various physiological and pathological processes, such as inflammation and blood pressure regulation . PGA2, in particular, has been shown to stimulate RNA synthesis in embryonic mouse liver cells, indicating a potential role in erythropoiesis .
Synthesis Analysis
The synthesis of PGA2 can be achieved through enzymatic procedures. One such method involves the enantioselective reduction and hydrolysis of specific cyclopentanone intermediates using yeasts or enzymes, leading to the production of PGA2 . Additionally, recent advances in asymmetric total synthesis have provided new methodologies for constructing the complex molecular architecture of PGA2 and other prostaglandins .
Molecular Structure Analysis
Prostaglandins, including PGA2, are characterized by a cyclopentane ring and a varying number of double bonds in their hydrocarbon chains. The molecular structure of PGA2 is such that it can influence the activity of various proteins, potentially through electrophilic reactions involving its cyclopentenone moiety .
Chemical Reactions Analysis
PGA2 is involved in a range of chemical reactions within the body. It has been shown to stimulate RNA synthesis in a dose-dependent manner . Moreover, PGA2 and other prostaglandins can activate phospholipase A2 (PLA2), which leads to the liberation of fatty acids from the plasma membrane and subsequent synthesis of more prostaglandins . However, PGA2 can also modify PLA2 activity, leading to the formation of amyloid-like fibrils and potentially blocking further hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of PGA2 are closely related to its biological functions. As a lipid mediator, PGA2 is likely to be hydrophobic and capable of interacting with various enzymes and receptors within the body. Its role in inflammation and blood pressure regulation suggests that it can interact with specific G protein-coupled receptors and influence vascular tone and reactivity . The exact physical properties, such as solubility and stability, are not detailed in the provided papers but are crucial for its biological activity and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1. Clinical Applications in Reproductive Health
Prostaglandin research has significantly contributed to reproductive health. Clinical applications, particularly in the induction of labor and the termination of early unwanted pregnancies, have been developed. The involvement of prostaglandins, including prostaglandin A2, in menstrual and amniotic fluids links these substances with human reproductive processes (Karim & Hillier, 2012).
2. Role in Inflammation and Immune Response
Prostaglandin A2 plays a crucial role in the inflammatory response. As lipid autacoids derived from arachidonic acid, they are involved in both sustaining homeostatic functions and mediating pathogenic mechanisms, including inflammation (Ricciotti & FitzGerald, 2011). They also modulate key aspects of immunity, affecting both the promotion and resolution of inflammation (Harris et al., 2002).
3. Implications in Asthma and Respiratory Disorders
Prostaglandins, including prostaglandin A2, have significant effects on allergic airway inflammation and physiology associated with asthma. Their diverse roles in respiratory disorders highlight the therapeutic potential of targeting prostaglandins in these conditions (Claar, Hartert, & Peebles, 2015).
4. Influence on Cellular and Molecular Mechanisms
Studies have demonstrated that prostaglandin A2 can influence cellular mechanisms, such as the down-regulation of cyclin D1 expression in cancer cell lines. This indicates its potential role in molecular biology and cancer research (Lin et al., 2000).
5. Neurological and Ocular Applications
Prostaglandin A2 has implications in neuroaxonal and cellular protection. Its roles in central nervous system dysfunctions and ocular disorders such as glaucoma, where prostaglandins lower intraocular pressure, are areas of active research (Sharif, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHXHCUNDDAEOZ-FOSBLDSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864388 | |
| Record name | (+)-Prostaglandin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
prostaglandin A2 | |
CAS RN |
13345-50-1 | |
| Record name | PGA2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Prostaglandin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prostaglandins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSTAGLANDIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6VT5BDY9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



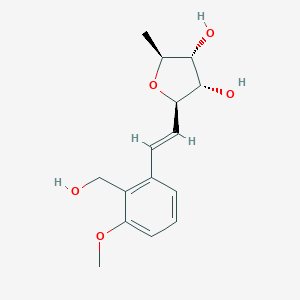
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
